molecular formula C9H6BrF3O B8126410 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene

4-Bromo-1-trifluoromethoxy-2-vinyl-benzene

Cat. No.: B8126410
M. Wt: 267.04 g/mol
InChI Key: KKTCCYGIDALOCJ-UHFFFAOYSA-N
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Description

4-Bromo-1-trifluoromethoxy-2-vinyl-benzene is an organic compound with the molecular formula C9H6BrF3O It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene can be achieved through several synthetic routes. One common method involves the bromination of 4-trifluoromethoxy-2-vinyl-benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-trifluoromethoxy-2-vinyl-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., m-CPBA, potassium permanganate), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., ether, ethanol).

Major Products Formed

    Substitution: Formation of substituted derivatives such as 4-amino-1-trifluoromethoxy-2-vinyl-benzene.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

4-Bromo-1-trifluoromethoxy-2-vinyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethoxy group and the electron-donating effects of the vinyl group. These effects can modulate the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4-Bromo-1-trifluoromethoxy-2-vinyl-benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-bromo-2-ethenyl-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-2-6-5-7(10)3-4-8(6)14-9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCCYGIDALOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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